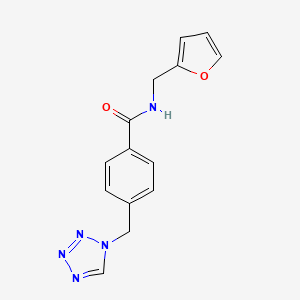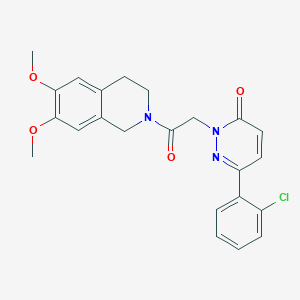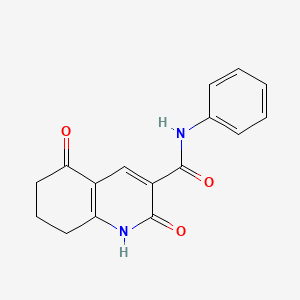![molecular formula C21H21N3O2 B4510991 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B4510991.png)
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone
Vue d'ensemble
Description
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone is a complex organic compound that features an indole moiety, a piperazine ring, and a phenyl group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals due to its diverse biological activities .
Méthodes De Préparation
The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Piperazine Ring Formation: Piperazine can be synthesized by the cyclization of ethylenediamine with dihaloalkanes.
Coupling Reactions: The indole and piperazine moieties are coupled using a carbonylation reaction, often facilitated by catalysts such as palladium.
Final Assembly: The phenyl group is introduced through a Friedel-Crafts acylation reaction, completing the synthesis of the compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone undergoes various chemical reactions:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: Due to its structural similarity to bioactive molecules, it is explored for potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and inflammation, making it a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone can be compared with other indole derivatives:
Similar Compounds: Examples include 1-(1H-indol-3-yl)-2-(piperazin-1-yl)ethanone and 1-(1H-indol-2-ylcarbonyl)-4-(2-phenylethyl)piperazine.
Propriétés
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(14-16-6-2-1-3-7-16)23-10-12-24(13-11-23)21(26)19-15-17-8-4-5-9-18(17)22-19/h1-9,15,22H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXILOOIHGTSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(furan-2-ylmethyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B4510910.png)
![5-(benzyloxy)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole](/img/structure/B4510917.png)
![1-(4-Methoxyphenyl)-4-{[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B4510918.png)
![1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B4510928.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-methylcyclobutyl)acetamide](/img/structure/B4510937.png)
![2-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4510945.png)

![5-AMINO-1-(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)-1H-PYRAZOL-4-YL CYANIDE](/img/structure/B4510965.png)
![N-cyclooctyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B4510971.png)


![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4510999.png)
![N-[3-(aminocarbonyl)-2-methylphenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4511005.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4511015.png)
